molecular formula C24H31N3O4 B8435007 4-{Cyclopropyl-[4-(4-methyl-oxazol-5-yl)-benzoyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

4-{Cyclopropyl-[4-(4-methyl-oxazol-5-yl)-benzoyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8435007
M. Wt: 425.5 g/mol
InChI Key: XRLAZSGKPFLWOU-UHFFFAOYSA-N
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Patent
US08822471B2

Procedure details

4-(4-Methyl-oxazol-5-yl)-benzoyl chloride (340 mg) is added portionwise to a mixture of 4-cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester (369 mg) and ethyldiisopropylamine (274 μL) in dichloromethane (10 mL). The mixture is stirred for 1 h at room temperature, washed with water, aqueous citric acid solution and 0.5 M NaOH, dried over Na2SO4 and concentrated in vacuo. The residue is chromatographed on silica gel (dichloromethane/methanol 50:1) to afford the title compound. Mass spectrum (ESI+): m/z=426 [M+H]+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
369 mg
Type
reactant
Reaction Step One
Quantity
274 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1.[C:16]([O:20][C:21]([N:23]1[CH2:28][CH2:27][CH:26]([NH:29][CH:30]2[CH2:32][CH2:31]2)[CH2:25][CH2:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17].C(N(C(C)C)C(C)C)C>ClCCl>[C:16]([O:20][C:21]([N:23]1[CH2:28][CH2:27][CH:26]([N:29]([CH:30]2[CH2:31][CH2:32]2)[C:11](=[O:12])[C:10]2[CH:14]=[CH:15][C:7]([C:6]3[O:5][CH:4]=[N:3][C:2]=3[CH3:1])=[CH:8][CH:9]=2)[CH2:25][CH2:24]1)=[O:22])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
CC=1N=COC1C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
369 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1CC1
Name
Quantity
274 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, aqueous citric acid solution and 0.5 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (dichloromethane/methanol 50:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C(C1=CC=C(C=C1)C1=C(N=CO1)C)=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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